ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core comprising thiazole and pyrimidine rings. Key structural features include:
- A thiazolo[3,2-a]pyrimidine scaffold with a chiral C5 atom.
- A 1-ethyl-3-methylpyrazole substituent at the C2 position via a methylidene linkage.
- A 4-methoxyphenyl group at C5 and an ethyl carboxylate moiety at C4.
This architecture is associated with diverse pharmacological properties, including anticancer activity, as observed in structurally related derivatives .
Properties
IUPAC Name |
ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-6-27-13-17(14(3)26-27)12-19-22(29)28-21(16-8-10-18(31-5)11-9-16)20(23(30)32-7-2)15(4)25-24(28)33-19/h8-13,21H,6-7H2,1-5H3/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKQIQWLGOLBH-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
Chemical Structure
The compound's structure includes multiple functional groups that contribute to its bioactivity. It features a thiazolo-pyrimidine core with a pyrazole moiety, which is known for its diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazole derivatives. For instance:
- Cell Line Studies : A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines such as MCF-7 and NCI-H460, with IC50 values ranging from 0.01 µM to 0.39 µM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key kinases like Aurora-A, which are crucial for cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Apoptosis |
| Compound B | NCI-H460 | 0.39 | Aurora-A inhibition |
| Compound C | HeLa | 7.01 | Topoisomerase-II inhibition |
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory properties:
- Cytokine Inhibition : Some studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad Spectrum : Pyrazole-based compounds have demonstrated activity against various bacterial strains and fungi . For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 1: Anticancer Efficacy
A study conducted by Xia et al. investigated the anticancer effects of a series of pyrazole derivatives. One derivative exhibited an IC50 of 49.85 µM against a human cancer cell line, demonstrating significant growth inhibition .
Study 2: Anti-inflammatory Properties
Research by Aly et al. explored the anti-inflammatory effects of pyrazoloquinolinones, revealing that specific derivatives could significantly reduce inflammation markers in vitro .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The thiazolo[3,2-a]pyrimidine core is highly modular, with substituents at C2, C5, and C6 dictating physicochemical and biological properties. Below is a comparative table of key derivatives:
Key Observations:
- C2 Substituent Diversity: The target compound’s pyrazole-methylidene group contrasts with analogues bearing dichlorophenylpyrazole (electron-withdrawing) or trimethoxybenzylidene (electron-donating) groups.
- C5 Aromatic Groups : The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to 4-methylphenyl or 4-chlorophenyl analogues, which may improve solubility .
Crystallographic and Conformational Analysis
Thiazolo[3,2-a]pyrimidine Core :
- The pyrimidine ring adopts a flattened boat conformation , with C5 deviating by ~0.22 Å from the mean plane .
- Dihedral Angles : The fused thiazole-pyrimidine system forms angles of 80–85° with aromatic substituents, influencing crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Electronic Effects :
- Electron-withdrawing groups (e.g., dichlorophenyl) may improve electrophilicity for nucleophilic reactions .
Preparation Methods
Biginelli Reaction for Dihydropyrimidinone Formation
The reaction of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol with catalytic HCl yielded ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound A ).
Reaction Conditions :
-
Solvent: Ethanol (20 mL)
-
Catalyst: Conc. HCl (0.5 mL)
-
Temperature: 80°C, 6 hours
-
Yield: 78%
Characterization :
Cyclization to Thiazolopyrimidine
Treatment of Compound A with 1,2-dibromoethane (12 mmol) and K₂CO₃ (20 mmol) in DMF at 90°C for 3 hours afforded ethyl 7-(4-methoxyphenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound B ).
Reaction Conditions :
-
Solvent: DMF (15 mL)
-
Temperature: 90°C, 3 hours
-
Yield: 82%
Characterization :
Installation of the 4-Methoxyphenyl Group
Bromination at Position 5
Compound B underwent bromination using NBS (1.2 eq) in CCl₄ under UV light to yield ethyl 5-bromo-7-(4-methoxyphenyl)-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound C ).
Reaction Conditions :
-
Solvent: CCl₄ (10 mL)
-
Reagent: N-Bromosuccinimide (NBS)
-
Temperature: RT, 12 hours
-
Yield: 65%
Suzuki-Miyaura Coupling
Compound C was coupled with 4-methoxyphenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) to introduce the 4-methoxyphenyl group at position 5, yielding ethyl 5-(4-methoxyphenyl)-7-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound D ).
Reaction Conditions :
-
Base: Na₂CO₃ (2 eq)
-
Temperature: 100°C, 8 hours
-
Yield: 74%
Characterization :
Knoevenagel Condensation for Methylidene Bridge
Synthesis of Pyrazole Aldehyde
1-Ethyl-3-methylpyrazole-4-carbaldehyde was prepared via Vilsmeier-Haack formylation of 1-ethyl-3-methylpyrazole, yielding the aldehyde in 68% yield.
Condensation with Thiazolopyrimidine
Compound D was reacted with the pyrazole aldehyde (1.2 eq) in ethanol using piperidine as a catalyst, forming the target compound via Knoevenagel condensation.
Reaction Conditions :
-
Solvent: Ethanol (15 mL)
-
Catalyst: Piperidine (0.1 mL)
-
Temperature: Reflux, 6 hours
-
Yield: 70%
Characterization :
Mechanistic Insights
-
Thiazole Ring Formation : The cyclization with 1,2-dibromoethane proceeds via nucleophilic attack of the thiolate on the dibromoethane, followed by intramolecular cyclization.
-
Suzuki Coupling : Transmetalation of the boronic acid to palladium facilitates aryl-aryl bond formation at position 5.
-
Knoevenagel Reaction : Base-catalyzed deprotonation generates an enolate, which attacks the aldehyde to form the conjugated double bond.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Dihydropyrimidinone | Biginelli | 78 | Scalable, one-pot |
| Thiazole cyclization | 1,2-Dibromoethane | 82 | High regioselectivity |
| Suzuki coupling | Pd(PPh₃)₄ | 74 | Tolerance to methoxy groups |
| Knoevenagel | Piperidine | 70 | Mild conditions, E-selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
